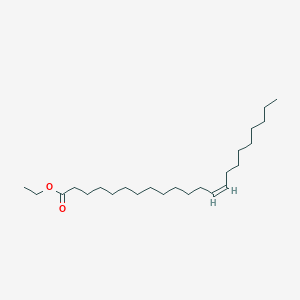
Tétraéthylammonium tétrafluoroborate
Vue d'ensemble
Description
Tetraethylammonium tetrafluoroborate is an organic compound with the chemical formula (C₂H₅)₄NBF₄. It is a quaternary ammonium salt consisting of a positively charged tetraethylammonium cation and a negatively charged tetrafluoroborate anion. This compound is commonly used in various chemical reactions and applications due to its unique properties, such as high thermal stability and solubility in water and organic solvents .
Applications De Recherche Scientifique
Tetraethylammonium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst and a supporting electrolyte in various chemical reactions.
Biology: It is employed in biochemical research to study ion channels and membrane potentials.
Industry: It is used in the production of high-performance supercapacitors and other electrochemical devices.
Mécanisme D'action
Target of Action
Tetraethylammonium tetrafluoroborate (TEA BF4) is known to interact with several targets, including autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve impulse transmission and muscle contraction.
Mode of Action
The exact mode of action of TEA BF4 is still under investigation. It is known to block the function of its targets, thereby altering their normal physiological activities . For instance, by blocking potassium channels, TEA BF4 can affect the membrane potential of cells, influencing the transmission of nerve impulses.
Pharmacokinetics
Its solubility in acetonitrile suggests that it may be well-absorbed in the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of TEA BF4. For instance, the pH and temperature of the environment may affect its solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other electrolytes, could potentially interfere with its function as a supporting electrolyte in electrochemical applications .
Analyse Biochimique
Biochemical Properties
Tetraethylammonium tetrafluoroborate is known for its high thermal stability and chemical stability, making it suitable for use at high temperatures . It has good solubility and can dissolve in water and organic solvents such as alcohols, ethers, and ketones
Molecular Mechanism
It’s known that the tetraethylammonium cation can interact with various biomolecules, but specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been extensively studied .
Temporal Effects in Laboratory Settings
Tetraethylammonium tetrafluoroborate is known for its high thermal stability, suggesting that it remains stable over time in laboratory settings . Specific long-term effects on cellular function in in vitro or in vivo studies have not been reported.
Transport and Distribution
Tetraethylammonium tetrafluoroborate is soluble in water and organic solvents, suggesting that it can be transported and distributed within cells and tissues
Subcellular Localization
It’s known that tetraethylammonium ions can interact with various cellular components, but specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been reported .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethylammonium tetrafluoroborate can be synthesized by reacting tetraethylammonium hydroxide with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methanol or acetonitrile. The product is then purified through recrystallization from a suitable solvent like ethyl acetate or methanol .
Industrial Production Methods
In industrial settings, tetraethylammonium tetrafluoroborate is produced by mixing tetraethylammonium bromide with sodium tetrafluoroborate in water. The resulting product is then filtered, washed, and dried to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethylammonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Electrochemical Reactions: It is used as a supporting electrolyte in electrochemical reactions, facilitating the transfer of electrons.
Common Reagents and Conditions
Common reagents used in reactions with tetraethylammonium tetrafluoroborate include organic solvents like acetonitrile and methanol. The reactions are typically carried out under ambient conditions or with mild heating .
Major Products Formed
The major products formed from reactions involving tetraethylammonium tetrafluoroborate depend on the specific reaction conditions and reagents used. For example, in electrochemical polymerization, it helps form conjugated oligomers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium tetrafluoroborate
- Tetramethylammonium tetrafluoroborate
- Tetraethylammonium perchlorate
Uniqueness
Tetraethylammonium tetrafluoroborate is unique due to its high thermal stability and solubility in both water and organic solvents. Compared to similar compounds, it is less lipophilic and more easily crystallized, making it suitable for a wider range of applications .
Propriétés
IUPAC Name |
tetraethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRAKUDXACGCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883380 | |
| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Tetraethylammonium tetrafluoroborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17421 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
429-06-1 | |
| Record name | Tetraethylammonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=429-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)





![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)


